molecular formula C14H23NO3 B14211833 2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol CAS No. 825636-33-7

2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol

Katalognummer: B14211833
CAS-Nummer: 825636-33-7
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: OUQYPWKXMXYSOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol is a complex organic compound that features a benzyl group, a tert-butylperoxy group, and an aminoethanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol typically involves the reaction of benzylamine with tert-butyl hydroperoxide and formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product. The reaction temperature is usually maintained between 70-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and high yield. The purity of the final product is often enhanced through purification techniques such as distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol involves the generation of free radicals through the decomposition of the tert-butylperoxy group. These radicals can initiate polymerization reactions or interact with biological molecules, leading to various effects. The molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Benzyl-N-methylethanolamine: Similar structure but lacks the tert-butylperoxy group.

    tert-Butyl peroxybenzoate: Contains a tert-butylperoxy group but different overall structure.

    2-Benzylaminoethanol: Similar backbone but different substituents

Uniqueness

2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol is unique due to the presence of both a benzyl group and a tert-butylperoxy group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring radical initiation and specific reactivity patterns .

Eigenschaften

CAS-Nummer

825636-33-7

Molekularformel

C14H23NO3

Molekulargewicht

253.34 g/mol

IUPAC-Name

2-[benzyl(tert-butylperoxymethyl)amino]ethanol

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-17-12-15(9-10-16)11-13-7-5-4-6-8-13/h4-8,16H,9-12H2,1-3H3

InChI-Schlüssel

OUQYPWKXMXYSOO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OOCN(CCO)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.